Dimethylfluorosilane
Description
Dimethylfluorosilane is an organosilicon compound characterized by two methyl groups and one fluorine atom bonded to a central silicon atom. It serves as a key intermediate in synthetic chemistry, particularly in reactions involving silicon-fluorine bonds. For example, in studies of arylsilane oxidation, derivatives like p-fluorophenyl this compound exhibit distinct ¹⁹F NMR signals at −113.5 ppm (C–F) and −165.1 ppm (Si–F), highlighting the electronic effects of fluorine substituents . Its reactivity is influenced by fluoride ions, which mediate equilibria in hydrolysis and oxidation processes .
Properties
CAS No. |
865-46-3 |
|---|---|
Molecular Formula |
C2H7FSi |
Molecular Weight |
78.16 g/mol |
IUPAC Name |
fluoro(dimethyl)silane |
InChI |
InChI=1S/C2H7FSi/c1-4(2)3/h4H,1-2H3 |
InChI Key |
NZJOONTZXJXTOL-UHFFFAOYSA-N |
SMILES |
C[Si](C)F |
Canonical SMILES |
C[SiH](C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylfluorosilane can be synthesized through several methods. One common method involves the reaction of dichlorodimethylsilane with antimony trifluoride. The reaction proceeds as follows: [ \text{SiCl}_2(\text{CH}_3)_2 + 2 \text{SbF}_3 \rightarrow \text{SiF}_2(\text{CH}_3)_2 + 2 \text{SbCl}_3 ]
Industrial Production Methods: In industrial settings, this compound is produced using high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield. The process typically involves the use of specialized equipment to handle the reactive and potentially hazardous materials involved.
Chemical Reactions Analysis
Types of Reactions: Dimethylfluorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound hydrolyzes to form dimethylsilanediol and hydrogen fluoride. [ \text{SiF}_2(\text{CH}_3)_2 + 2 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_2(\text{CH}_3)_2 + 2 \text{HF} ]
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under ambient conditions but can be accelerated by the presence of acids or bases.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.
Hydrolysis Products: The primary products are dimethylsilanediol and hydrogen fluoride.
Scientific Research Applications
Dimethylfluorosilane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Research into its biological interactions is ongoing, particularly in the development of silicon-based biomaterials.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism by which dimethylfluorosilane exerts its effects is primarily through its reactivity with other chemical species. The silicon-fluorine bond is highly polar, making the compound reactive towards nucleophiles. This reactivity is harnessed in various chemical processes to achieve desired transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Dichlorodimethylsilane (DCDMS)
Chemical Formula : (CH₃)₂SiCl₂
Molecular Weight : 129.06 g/mol
- Reactivity : Hydrolyzes rapidly with moisture, releasing HCl, and is widely used in silicone polymer production.
- Stability : Air- and moisture-sensitive, requiring inert storage conditions .
- Safety : Highly corrosive; releases toxic HCl vapor upon hydrolysis .
Key Difference : The chlorine substituents in DCDMS increase electrophilicity and hydrolysis rates compared to dimethylfluorosilane, where fluorine’s higher electronegativity strengthens the Si–F bond, reducing hydrolysis susceptibility .
Diethyldifluorosilane
Chemical Formula : (C₂H₅)₂SiF₂
Molecular Weight : ~150.22 g/mol
- Synthesis : Produced via reaction of SiF₄ with aluminum triethyl complexes .
- Reactivity : Slower hydrolysis than chlorinated analogs due to stronger Si–F bonds.
- Applications: Used in organofluorine synthesis for agrochemicals and pharmaceuticals .
Key Difference : The bulkier ethyl groups in diethyldifluorosilane reduce steric accessibility compared to this compound, altering reaction kinetics.
Perfluorooctyldimethylchlorosilane
Chemical Formula : C₁₀H₁₀ClF₁₃Si
Molecular Weight : 440.7 g/mol
- Reactivity : Chlorine enables surface bonding, while the perfluorinated chain imparts hydrophobicity.
- Applications : Surface modification for water-repellent coatings .
- Safety : Environmental concerns due to persistent fluorinated chains .
Key Difference : The long perfluorinated chain introduces unique surface-active properties absent in this compound.
Dichloro-fluoro-methylsilane
Chemical Formula : CH₃Cl₂FSi
Molecular Weight : ~135.48 g/mol
- Reactivity : Mixed Cl/F substituents enable diverse reactivity, such as participation in both nucleophilic and electrophilic pathways .
- Stability : Less stable than this compound due to competing electronic effects of Cl and F .
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity Trends : Fluorine’s electronegativity in this compound stabilizes the Si–F bond, reducing hydrolysis rates compared to chlorinated analogs .
- Synthetic Utility : this compound derivatives are critical in studying reaction mechanisms via ¹⁹F NMR, offering insights into silicon-fluorine interaction dynamics .
- Safety Considerations : While this compound lacks the corrosiveness of DCDMS, its fluoride release under certain conditions warrants careful handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
